molecular formula C24H25N5O2S B2695882 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide CAS No. 932339-67-8

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2695882
CAS No.: 932339-67-8
M. Wt: 447.56
InChI Key: FMQUUQFHOWHODJ-UHFFFAOYSA-N
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Description

2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a benzyl group, an ethyl group, and a dimethylphenylacetamide moiety

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may exhibit biological activity against various targets.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between 3-amino-4-benzyl-5-ethyl-1H-pyrazole and ethyl acetoacetate in the presence of a base can yield the pyrazolo[4,3-d]pyrimidine core.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazolo[4,3-d]pyrimidine core with a suitable thiol reagent, such as thiourea, under acidic conditions.

    Acylation with N-(3,4-dimethylphenyl)acetamide: The final step involves the acylation of the intermediate with N-(3,4-dimethylphenyl)acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-benzyl-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-4-28-14-20-22(27-28)23(31)29(13-18-8-6-5-7-9-18)24(26-20)32-15-21(30)25-19-11-10-16(2)17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQUUQFHOWHODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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